Cathepsin L Cleavage Specificity: GGFG vs. Val-Cit Linkers
The GGFG tetrapeptide sequence in Mc-Gly-Gly-Phe-Gly-PAB-OH is particularly responsive to cathepsin L, enabling nearly complete (near 100%) release of the DXd payload from its ADC (Enhertu) within 72 hours, while cathepsin B shows minimal activity [1]. In contrast, the conventional Val-Cit linker exhibits broad sensitivity to various cathepsins (B, K, L), and is more susceptible to premature cleavage by human neutrophil elastase, which is implicated in dose-limiting neutropenia and thrombocytopenia [2].
| Evidence Dimension | Enzyme Specificity and Payload Release |
|---|---|
| Target Compound Data | GGFG-containing ADC (Enhertu): Near-complete release of DXd within 72 hours, primarily via cathepsin L. |
| Comparator Or Baseline | Val-Cit-containing ADC: Broad cathepsin sensitivity; susceptible to premature cleavage by human neutrophil elastase. |
| Quantified Difference | Cathepsin L is the primary driver for GGFG cleavage; Val-Cit is cleaved by a broader range of proteases including neutrophil elastase. |
| Conditions | In vitro enzymatic assays; ADC drug release studies. |
Why This Matters
The distinct cleavage profile of the GGFG linker may offer a different therapeutic window by reducing the potential for payload release in neutrophil-rich environments, thereby mitigating a known source of Val-Cit-related toxicity.
- [1] IPHASE. (n.d.). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from https://www.iphasebiosci.com/tl/blog/adc-drugs-concepts-of-linker-cleavage-and-payload-release/ View Source
- [2] Chuprakov, S., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Biomedicines, 11(11), 3080. View Source
